molecular formula C21H28N4O4S B2693414 methyl 3-({[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946329-26-6

methyl 3-({[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2693414
CAS No.: 946329-26-6
M. Wt: 432.54
InChI Key: UWWJTWFQXMJSRN-UHFFFAOYSA-N
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Description

Methyl 3-({[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate (hereafter referred to by its full IUPAC name) is a heterocyclic compound featuring a tetrahydroquinazoline core. This scaffold is characterized by a fused bicyclic system with two nitrogen atoms at positions 1 and 3, a 4-oxo group, and a 2-sulfanylidene substituent. The molecule is further functionalized with a methyl carboxylate group at position 7 and a carbamoylmethyl-piperidinepropyl side chain.

The synthesis of such compounds typically involves multi-step reactions, including cyclization, nucleophilic substitution, and carbamoylation. For instance, analogous quinolinecarboxylic acids are synthesized via condensation of amines with aroyl halides in dichloromethane/ethanol mixtures under argon, followed by purification via silica gel chromatography .

Properties

IUPAC Name

methyl 3-[2-[3-(4-methylpiperidin-1-yl)propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-14-6-10-24(11-7-14)9-3-8-22-18(26)13-25-19(27)16-5-4-15(20(28)29-2)12-17(16)23-21(25)30/h4-5,12,14H,3,6-11,13H2,1-2H3,(H,22,26)(H,23,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWJTWFQXMJSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNC(=O)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Piperidine Moiety: The piperidine moiety can be introduced through nucleophilic substitution reactions involving 4-methylpiperidine and suitable electrophilic intermediates.

    Carbamoylation: The carbamoyl group can be introduced using carbamoyl chloride derivatives under basic conditions.

    Final Coupling: The final coupling step involves the reaction of the intermediate with methyl chloroformate to form the ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to methyl 3-({[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinazoline have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that certain modifications to the tetrahydroquinazoline structure enhance cytotoxicity against various cancer cell lines, suggesting that this compound could be optimized for similar effects.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has shown that related compounds can inhibit acetylcholinesterase activity and reduce amyloid beta aggregation, which are critical factors in neurodegenerative diseases like Alzheimer's. A study highlighted the protective effects of a similar compound on astrocytes exposed to amyloid beta, suggesting that this compound may also offer neuroprotective benefits.

Antimicrobial Activity

The compound has shown promise in antimicrobial applications as well. Certain derivatives have been tested against various bacterial strains and exhibited significant antibacterial activity. The structural features of the tetrahydroquinazoline framework contribute to its ability to disrupt bacterial cell walls or interfere with metabolic processes.

Pain Management

Preliminary studies suggest that the compound may have analgesic properties. Similar compounds have been evaluated for their effectiveness in pain relief through various mechanisms, including modulation of pain pathways and inflammatory responses.

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized several tetrahydroquinazoline derivatives and tested their anticancer efficacy against human cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells, highlighting the potential for developing targeted cancer therapies based on this compound's structure.

Case Study 2: Neuroprotection

A research article focused on a related compound demonstrated its ability to protect neuronal cells from oxidative stress induced by amyloid beta peptides. The study utilized in vitro models and showed that treatment with the compound significantly reduced cell death and inflammatory markers, providing a foundation for further exploration into its neuroprotective capabilities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various kinases, while the piperidine moiety can modulate the activity of neurotransmitter receptors. These interactions can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Quinolinecarboxylic Acid Derivatives

Compounds such as 1-cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl or benzenesulfonyl) piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids (e.g., 5a–m, from ) share a bicyclic nitrogen-containing core (quinoline) but differ in substituents. Key distinctions include:

  • Core Structure: Quinoline (one nitrogen) vs. tetrahydroquinazoline (two nitrogens).
  • Functional Groups: The target compound features a 2-sulfanylidene group, while quinolinecarboxylic acids have a 4-oxo group.
  • Side Chains: The target’s 4-methylpiperidinylpropyl carbamoylmethyl side chain contrasts with the piperazino-aroyl/benzenesulfonyl groups in compounds.

These structural differences influence physicochemical properties.

Tetrahydroimidazopyridine Derivatives

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares a fused bicyclic system but incorporates an imidazole ring instead of a quinazoline. Notable differences include:

  • Electron Density : The imidazopyridine core may exhibit greater aromaticity than the partially saturated tetrahydroquinazoline.
  • Substituents : The target’s methylpiperidine side chain vs. the phenethyl and nitro groups in compounds.

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogues:

  • Melting Points : Imidazopyridine derivatives () exhibit melting points of 243–245°C, suggesting that the target compound, with its bulkier side chain, may have a lower melting point due to reduced crystallinity.
  • Spectroscopy: The target’s 2-sulfanylidene group would produce distinct IR stretches (~1100–1200 cm⁻¹ for C=S) compared to C=O (~1650–1750 cm⁻¹) in quinolinecarboxylic acids .

Hydrogen Bonding and Crystal Packing

This contrasts with Etter’s graph-set analysis of oxo-dominated systems, where O–H···N motifs dominate .

Biological Activity

Methyl 3-({[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 508.64 g/mol
Molecular Formula C27H32N4O4S
LogP 3.7395
Hydrogen Bond Acceptors 10
Hydrogen Bond Donors 2
Polar Surface Area 76.729 Ų

The structure includes a tetrahydroquinazoline core which is significant for its biological activity. The presence of the piperidine moiety may enhance its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this structure exhibit anticancer properties. For instance, a related compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Neuroprotective Effects

The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced damage. Specifically, it was found to improve cell viability in astrocytes exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease . This suggests that the compound may have potential as a therapeutic agent for neurodegenerative conditions.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and neurodegenerative disorders. Compounds with similar scaffolds have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This activity is crucial for mitigating chronic inflammation associated with these diseases .

Case Studies and Research Findings

  • In Vitro Studies : A study involving the compound's analogs reported that they significantly reduced the viability of cancer cells at micromolar concentrations, suggesting a dose-dependent relationship between concentration and cytotoxicity.
  • Neuroprotection in Animal Models : In vivo experiments using rodent models of Alzheimer's disease demonstrated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation, indicating potential for clinical application in Alzheimer's therapy .
  • Mechanistic Insights : Research has delved into the mechanisms by which this compound exerts its effects, focusing on its interaction with specific receptors and enzymes involved in cancer progression and neurodegeneration.

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